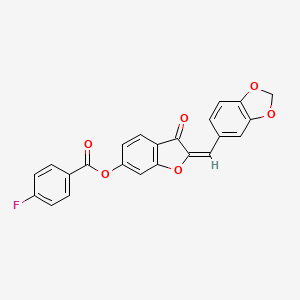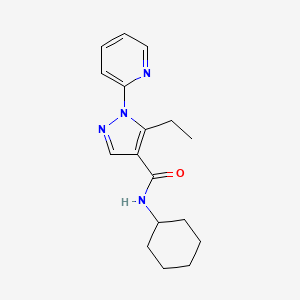![molecular formula C18H18ClN5O2 B13369220 methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B13369220.png)
methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetrazol-1-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate: is a complex organic compound that features a benzoate ester linked to a tetraazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the tetraazole ring through a cyclization reaction, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: In biological and medicinal research, methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl 2-{5-[(4-bromophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate
- Methyl 2-{5-[(4-fluorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate
Comparison: Compared to its analogs, methyl 2-{5-[(4-chlorophenyl)(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate may exhibit unique properties due to the presence of the chlorine atom. This can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C18H18ClN5O2 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
methyl 2-[5-[(4-chlorophenyl)-(dimethylamino)methyl]tetrazol-1-yl]benzoate |
InChI |
InChI=1S/C18H18ClN5O2/c1-23(2)16(12-8-10-13(19)11-9-12)17-20-21-22-24(17)15-7-5-4-6-14(15)18(25)26-3/h4-11,16H,1-3H3 |
Clave InChI |
HOOMUYAJVOKZOA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1=CC=C(C=C1)Cl)C2=NN=NN2C3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13369141.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)
![3-[(ethylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369155.png)
![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13369175.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B13369185.png)
![7-{[2-(Diethylamino)ethyl]amino}-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369188.png)


![3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369205.png)
